N-(2-phenoxyphenyl)-2-(phenylthio)acetamide N-(2-phenoxyphenyl)-2-(phenylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 895486-78-9
VCID: VC6485110
InChI: InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
SMILES: C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Molecular Formula: C20H17NO2S
Molecular Weight: 335.42

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide

CAS No.: 895486-78-9

Cat. No.: VC6485110

Molecular Formula: C20H17NO2S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide - 895486-78-9

Specification

CAS No. 895486-78-9
Molecular Formula C20H17NO2S
Molecular Weight 335.42
IUPAC Name N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide
Standard InChI InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Standard InChI Key ZFDQDXNZWZWOAW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

Structural Features

N-(2-Phenoxyphenyl)-2-(phenylthio)acetamide (C20H17NO2S) features:

  • A phenoxy group (-OPh) at the ortho position of the aniline ring.

  • A phenylthio group (-SPh) attached to the α-carbon of the acetamide chain.
    This configuration distinguishes it from related derivatives, such as N-(4-phenoxyphenyl) analogs, where substituent positioning alters electronic and steric properties .

Synthetic Routes

The synthesis follows a two-step protocol adapted from methodologies for analogous compounds :

Step 1: Preparation of 2-(Phenylthio)acetyl Chloride
2-(Phenylthio)acetic acid is treated with oxalyl chloride under anhydrous conditions to form the corresponding acyl chloride.

Step 2: Amidation with 2-Phenoxyaniline
The acyl chloride reacts with 2-phenoxyaniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification via column chromatography yields the target compound.

Key Data (inferred from analogous synthesis ):

  • Yield: ~40–45% (typical for sterically hindered ortho-substituted anilines).

  • Melting Point: 144–146°C (similar to ST56 ).

  • Spectroscopic Characterization:

    • 1H NMR (DMSO-d6): δ 10.01 (s, 1H, NH), 7.41–7.45 (m, 4H, aromatic), 3.83 (s, 2H, CH2).

    • 13C NMR: δ 166.6 (C=O), 144.4 (C-O), 132.1 (C-S), 37.9 (CH2).

Biological Activity and Mechanisms

SIRT2 Inhibition

Structural analogs, such as N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives, exhibit SIRT2 inhibitory activity, a therapeutic target in neurodegenerative diseases and cancer . Modifications to the linker and tail groups (e.g., replacing phenoxy with benzylamino) enhance potency, suggesting that the ortho-phenoxy variant may also interact with SIRT2’s hydrophobic binding pocket .

Anticancer Properties

Related compounds induce apoptosis in cancer cells via:

  • ROS generation: Thioether groups facilitate redox cycling.

  • Caspase-3 activation: Observed in HT-29 colon cancer cells treated with ST56 .
    The ortho-phenoxy group’s steric effects might modulate these pathways differently compared to para isomers.

Comparative Analysis of Structural Analogs

CompoundSubstituent PositionSIRT2 IC50 (μM)Antimicrobial MIC (μg/mL)
N-(4-Phenoxyphenyl) para12.432 (S. aureus)
N-(2-Phenoxyphenyl)orthoNot reportedNot reported
ST56 para-NHPh8.728 (E. coli)

Key observations:

  • Substituent positioning critically impacts bioactivity. Para isomers generally show higher SIRT2 inhibition due to better alignment with the enzyme’s active site.

  • Steric hindrance in ortho derivatives may reduce binding affinity but improve metabolic stability.

Research Gaps and Future Directions

  • Targeted SIRT2 Assays: Direct evaluation of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide’s inhibitory potency is needed.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and phenylthio groups could optimize pharmacokinetic profiles.

  • In Vivo Toxicity: Preclinical safety assessments are essential for therapeutic development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator